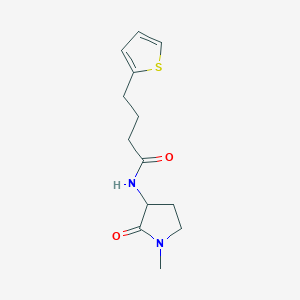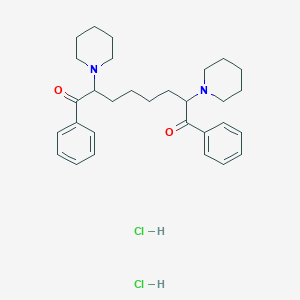
2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide binds to the hydrophobic pocket of MDM2, disrupting the MDM2-p53 protein-protein interaction. This disruption leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide has been shown to have potent anti-cancer activity in vitro and in vivo. It has been demonstrated to induce p53-dependent apoptosis in cancer cells, while sparing normal cells. 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide has also been shown to inhibit tumor growth in various preclinical cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide is its potency and specificity towards the MDM2-p53 protein-protein interaction. However, its limited solubility and stability can pose challenges in experimental settings. 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide also requires further optimization to improve its pharmacokinetic properties and reduce potential toxicity.
Orientations Futures
Future research on 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide should focus on improving its pharmacokinetic properties and reducing potential toxicity. Additionally, the development of 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide analogs with improved solubility and stability could enhance its therapeutic potential. Further studies on the mechanism of action of 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide and its potential use in combination with other cancer therapies could also provide valuable insights into its therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide involves a multi-step process that includes the reaction of 4-methylphenyl isocyanate with 5-amino-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, followed by the coupling of the resulting intermediate with 4-chloro-2-nitrobenzoic acid. The final product is obtained through the reduction of the nitro group to an amino group and subsequent cyclization.
Applications De Recherche Scientifique
2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the MDM2-p53 protein-protein interaction, leading to the stabilization and activation of the tumor suppressor protein p53. This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1,3-dioxo-N-phenylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-7-10-17(11-8-14)24-21(26)18-12-9-15(13-19(18)22(24)27)20(25)23-16-5-3-2-4-6-16/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTQHGHXNDOJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-N-benzyl-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6127065.png)
![2-(4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B6127072.png)
![6-chloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6127076.png)

![1,4-di-tert-butyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B6127118.png)
![(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6127120.png)
![2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B6127147.png)
![diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6127152.png)
![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)
![N-(2,4-dichlorophenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6127161.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6127169.png)
![2-{1-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127170.png)